2-(2-Fluoropyridin-4-yl)propan-2-ol
Description
2-(2-Fluoropyridin-4-yl)propan-2-ol is a fluorinated pyridine derivative characterized by a propan-2-ol moiety attached to the 4-position of a 2-fluoropyridine ring. The compound’s molecular formula is C₈H₉FNO, with a molecular weight of 154.16 g/mol.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 |
InChI Key |
RIOGRQUQNSAOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Fluorination of Pyridine Derivatives
A common approach involves starting from 2-aminopyridine or 2-pyridinecarboxylic acid derivatives, which are fluorinated selectively at the 2-position. The fluorination is often achieved through diazotization followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid or potassium fluoride (KF) in polar aprotic solvents like DMF or acetonitrile.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Diazotization | 2-Aminopyridine, NaNO2, HF, 0-5°C | Formation of diazonium salt intermediate | - |
| Fluorination | KF or KHF2 in DMF or MeCN, RT to 80°C | Introduction of fluorine at 2-position | 85-95 |
This method benefits from high regioselectivity and scalability but requires careful handling of hazardous reagents (HF, diazonium salts).
Industrial and Laboratory Scale Methods
Industrial Fluorination
Industrial synthesis often employs catalytic fluorination using metal fluorides such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C). This method is suitable for large-scale production but requires specialized equipment and precise temperature control.
Laboratory Synthesis via Multi-Step Routes
A laboratory-scale synthesis may involve:
- Preparation of 4-fluoropyridine-2-carboxylic acid via catalytic fluorination of 2-pyridinecarboxylic acid with potassium fluoride in DMF under oxygen atmosphere at 60-80°C.
- Conversion to 4-fluoropyridine-2-carboxamide using methyl chloroformate and an organic base at low temperature.
- Hofmann rearrangement of the amide to yield 2-amino-4-fluoropyridine.
- Subsequent functional group transformations to introduce the propan-2-ol moiety.
This route offers high yields (over 90%) and reduced waste, suitable for scale-up with environmental considerations.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization-Fluorination | 2-Aminopyridine | NaNO2, HF, KF, DMF, 0-80°C | 85-95 | High regioselectivity, hazardous reagents |
| Organometallic Addition | 2-Fluoropyridine-4-carbaldehyde | MeMgBr or iPrMgCl, THF, 0°C to RT | 80-90 | Straightforward, mild conditions |
| Acid-Catalyzed Hydration | 2-(2-Fluoropyridin-4-yl)propene | p-Toluenesulfonic acid, toluene, reflux | ~99 | High yield, requires alkene intermediate |
| Catalytic Fluorination (Industrial) | 2-Pyridinecarboxylic acid | KF, AlF3 or CuF2, 450-500°C | Variable | Suitable for large scale, high temp |
| Multi-step Amide Rearrangement | 2-Pyridinecarboxylic acid | KF, methyl chloroformate, organic base, Hofmann rearrangement | >90 | Environmentally friendly, scalable |
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile improve fluorination efficiency and selectivity.
- Fluoride Sources: Potassium bifluoride (KHF2) and KF are effective fluoride sources; KHF2 often provides higher yields and cleaner reactions.
- Temperature Control: Low temperatures (0-5°C) during diazotization reduce side reactions; elevated temperatures (60-80°C) favor catalytic fluorination steps.
- Catalyst Selection: Transition metal catalysts (e.g., copper salts) enhance fluorination rates and selectivity.
- Environmental Considerations: Multi-step methods employing Hofmann rearrangement avoid harsh fluorinating agents and minimize waste, supporting greener synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-(2-Fluoropyridin-4-yl)propan-2-ol with key structural analogs:
Key Differences and Implications
Substituent Effects on Pyridine: Fluorine vs. Amino Groups: The 2-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to the 2-amino-5-fluoro analog in . Positional Isomerism: The 2-fluoro group in the target compound likely creates steric hindrance and electronic effects distinct from 5-fluoro analogs, affecting binding to enzymes like kinases .
Backbone Modifications: Propan-1-ol vs. Aromaticity vs. Aliphatic Chains: The piperidin-4-yl derivative () replaces the pyridine ring with a saturated amine, enhancing solubility and basicity, which correlates with its PI3Kδ inhibitory activity .
Biological Activity Trends: Kinase Inhibition: The piperidinyl analog () demonstrates nanomolar inhibition of PI3Kδ, suggesting that the propan-2-ol scaffold is compatible with kinase targets. The fluoropyridinyl group in the target compound may confer selectivity for kinases sensitive to fluorine’s electronic effects . Receptor Binding: Indole-containing analogs (–3) show α1/α2-adrenoceptor affinity, implying that pyridine derivatives with propan-2-ol groups could similarly target G-protein-coupled receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
